Phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride
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Overview
Description
Phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride is a compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential therapeutic properties. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride typically involves the reaction of phenetole with o-phenoxy-beta-pyrrolidinyl- compounds under specific conditions. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or sulfate ester . The reaction is carried out under reflux conditions to facilitate the formation of the desired ether compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like sodium ethoxide or electrophiles like bromobenzene under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted phenoxy derivatives .
Scientific Research Applications
Phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride involves its interaction with specific molecular targets and pathways in the body. It may act by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuating glutamate-mediated excitatory neurotransmission . These interactions help regulate various physiological processes and contribute to the compound’s therapeutic effects.
Comparison with Similar Compounds
Phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride can be compared with other similar compounds, such as:
Phenoxy acetamide derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
Indole derivatives: Exhibiting a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer effects.
Pyrrolidine alkaloids: Possessing various biological activities, including antioxidant, anti-inflammatory, and neuropharmacological effects.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties and diverse applications make it a valuable subject of study for chemists, biologists, and medical researchers alike.
Properties
CAS No. |
24591-39-7 |
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Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-[2-(2-phenoxyphenoxy)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-2-8-16(9-3-1)21-18-11-5-4-10-17(18)20-15-14-19-12-6-7-13-19;/h1-5,8-11H,6-7,12-15H2;1H |
InChI Key |
JTHSJXWYDFRNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2OC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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